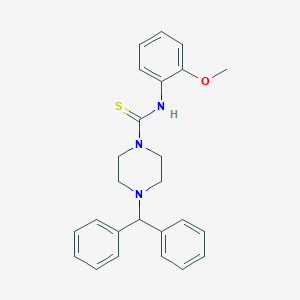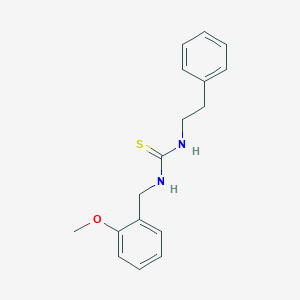
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTCP and is a member of the piperazine family.
作用机制
The exact mechanism of action of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is not yet fully understood. However, it has been reported to act as a dopamine and serotonin receptor antagonist, which may contribute to its analgesic, anxiolytic, and antipsychotic effects. It has also been reported to have an affinity for the sigma-1 receptor, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic, anxiolytic, and antipsychotic effects. It has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential applications in various fields of scientific research. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One of the main directions is to further investigate its potential applications in the treatment of various neurological and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in various experimental models. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Conclusion:
In conclusion, 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to determine its safety and efficacy in various experimental models.
合成方法
The synthesis of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of benzhydryl chloride with 2-methoxyaniline in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of carbon disulfide to obtain the final product. This synthesis method has been reported in various research articles, and it has been found to be a reliable and efficient method for the synthesis of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide.
科学研究应用
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have analgesic, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of various neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
属性
产品名称 |
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide |
|---|---|
分子式 |
C25H27N3OS |
分子量 |
417.6 g/mol |
IUPAC 名称 |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C25H27N3OS/c1-29-23-15-9-8-14-22(23)26-25(30)28-18-16-27(17-19-28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,26,30) |
InChI 键 |
IJLFPQDXCYIPKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)






![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)




